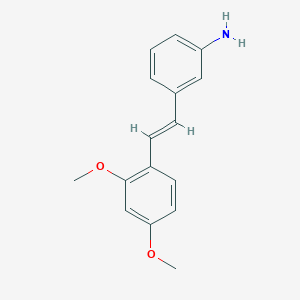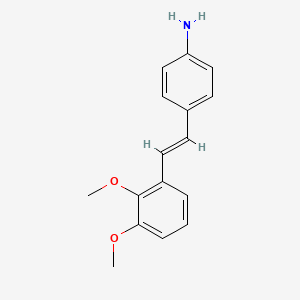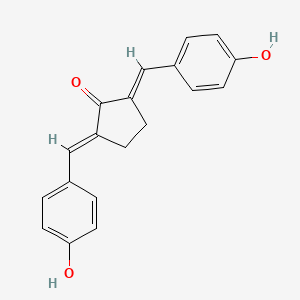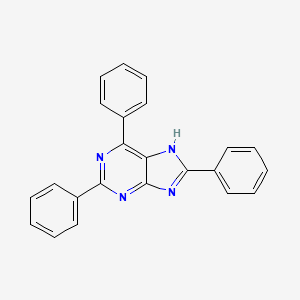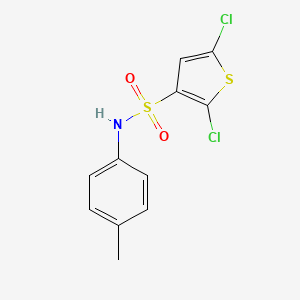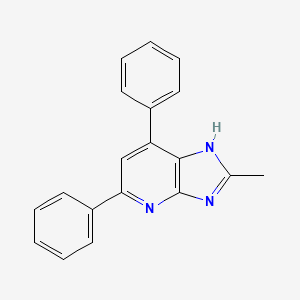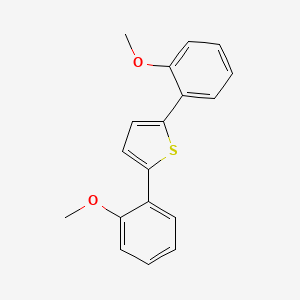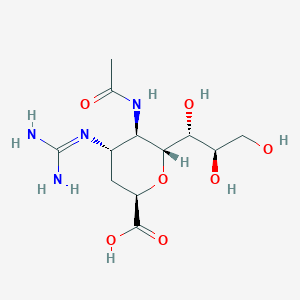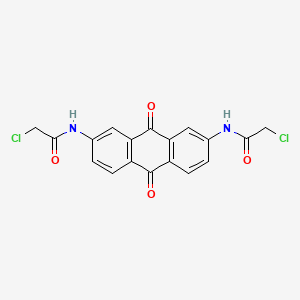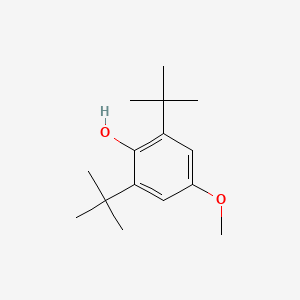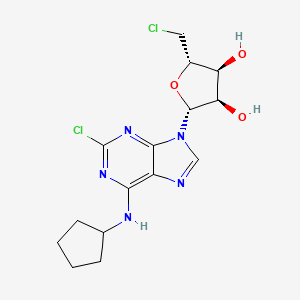
2,5''-dichloro-5''-deoxy-N6-cyclopentyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5’-Dichloro-5’-deoxy-N6-cyclopentyladenosine is a synthetic purine nucleoside analog. It is structurally related to adenosine and has been studied for its potential biological activities, particularly as an agonist for adenosine receptors . This compound is of interest due to its potential therapeutic applications in various fields, including oncology and immunology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5’-dichloro-5’-deoxy-N6-cyclopentyladenosine involves multiple steps, starting from adenosine derivatives. The key steps include:
Chlorination: Introduction of chlorine atoms at the 2 and 5’ positions.
Deoxygenation: Removal of the hydroxyl group at the 5’ position.
Cyclopentylation: Introduction of a cyclopentyl group at the N6 position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Sequential addition of reagents and catalysts.
Purification: Techniques such as crystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group.
Reduction: Reduction reactions can occur at the chlorinated positions.
Substitution: Nucleophilic substitution reactions are common, especially at the 2 and 5’ positions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
Oxidation Products: Cyclopentyl ketones.
Reduction Products: Dechlorinated analogs.
Substitution Products: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its role in modulating adenosine receptors, which are involved in various physiological processes.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects primarily through interaction with adenosine receptors, particularly the A3 receptor. The binding of 2,5’-dichloro-5’-deoxy-N6-cyclopentyladenosine to the A3 receptor leads to:
Inhibition of Adenylyl Cyclase: Reduces cyclic AMP levels.
Activation of G-Proteins: Modulates intracellular signaling pathways.
Induction of Apoptosis: Promotes programmed cell death in certain cancer cells.
Comparison with Similar Compounds
N6-Cyclopentyladenosine: Another adenosine analog with similar receptor affinity but different substitution patterns.
2-Chloro-N6-cyclopentyladenosine: Similar structure but with a single chlorine atom, used as a selective A1 receptor agonist.
Uniqueness: 2,5’-Dichloro-5’-deoxy-N6-cyclopentyladenosine is unique due to its dual chlorination and deoxygenation, which confer distinct chemical and biological properties. Its ability to selectively target adenosine receptors makes it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C15H19Cl2N5O3 |
|---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H19Cl2N5O3/c16-5-8-10(23)11(24)14(25-8)22-6-18-9-12(19-7-3-1-2-4-7)20-15(17)21-13(9)22/h6-8,10-11,14,23-24H,1-5H2,(H,19,20,21)/t8-,10-,11-,14-/m1/s1 |
InChI Key |
GWUOJELSUSGGDU-IDTAVKCVSA-N |
Isomeric SMILES |
C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CCl)O)O |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CCl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


